molecular formula C19H14ClNO3S B11985899 N-{1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-phenylethyl}furan-2-carboxamide

N-{1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-phenylethyl}furan-2-carboxamide

Cat. No.: B11985899
M. Wt: 371.8 g/mol
InChI Key: QXLKMKFUSOOLDO-UHFFFAOYSA-N
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Description

The compound N-{1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-phenylethyl}furan-2-carboxamide features a furan-2-carboxamide core linked to a 2-oxo-2-phenylethyl scaffold substituted with a 4-chlorophenylsulfanyl group.

Key structural attributes include:

  • Furan-2-carboxamide: A planar heterocyclic system that may engage in hydrogen bonding.
  • 2-Oxo-2-phenylethyl backbone: Provides rigidity and π-π stacking opportunities.

Properties

Molecular Formula

C19H14ClNO3S

Molecular Weight

371.8 g/mol

IUPAC Name

N-[1-(4-chlorophenyl)sulfanyl-2-oxo-2-phenylethyl]furan-2-carboxamide

InChI

InChI=1S/C19H14ClNO3S/c20-14-8-10-15(11-9-14)25-19(17(22)13-5-2-1-3-6-13)21-18(23)16-7-4-12-24-16/h1-12,19H,(H,21,23)

InChI Key

QXLKMKFUSOOLDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(NC(=O)C2=CC=CO2)SC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-phenylethyl}furan-2-carboxamide typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form intermediate compounds. These intermediates are then subjected to further reactions, such as nucleophilic substitution, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-phenylethyl}furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups .

Scientific Research Applications

N-{1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-phenylethyl}furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-phenylethyl}furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Chlorophenyl and Sulfanyl/Sulfonyl Groups

Sulfanyl vs. Sulfonyl Derivatives
  • Target Compound : The 4-chlorophenylsulfanyl group (C6H4Cl-S-) is a thioether, which is less electron-withdrawing than sulfonyl groups. This may enhance membrane permeability compared to sulfonyl analogs.
  • Compound 7k (): Features a 4-chlorophenylsulfonyl group (C6H4Cl-SO2-) attached to a piperidinyl-oxadiazole scaffold.
Property Target Compound Compound 7k
Substituent 4-Chlorophenylsulfanyl (S-) 4-Chlorophenylsulfonyl (SO2-)
Molecular Weight ~390–410 g/mol (estimated) 535 g/mol
Bioactivity Implication Potential CNS penetration Higher polarity, lower BBB penetration
Halogen-Substituted Phenyl Analogs
  • para-Chlorofentanyl () : Contains a 4-chlorophenyl group but within a fentanyl-like opioid scaffold. The target compound’s furan-carboxamide core lacks the piperidine-propanamide pharmacophore critical for opioid receptor binding, suggesting divergent therapeutic applications .
  • 5-(4-Chlorophenyl)-N-[(1S)-1-cyclohexyl-2-(methylamino)-2-oxoethyl]furan-2-carboxamide (): Shares the furan-carboxamide backbone but incorporates a cyclohexyl-methylamino substituent. This modification likely alters conformational flexibility and target selectivity .

Core Structural Variations: Furan vs. Naphthofuran Derivatives

  • Naphtho[2,1-b]furan Derivatives (): Compounds like ethyl 1-(acetylamino)-5-nitronaphtho[2,1-b]furan-2-carboxylate feature a fused naphthofuran system. The extended aromaticity increases molecular weight (e.g., ~350–450 g/mol) and may enhance UV absorption properties, making them suitable for photodynamic applications. In contrast, the target compound’s simpler furan ring may favor synthetic accessibility and metabolic stability .

Pharmacological Analogs: Fentanyl-like Structures

  • para-Fluoro Furanyl Fentanyl (): Contains a furan-2-carboxamide group but linked to a piperidinyl-phenylethyl opioid scaffold.

Data Tables

Table 1: Key Structural and Physical Properties

Compound Molecular Weight (g/mol) Substituent Core Structure
Target Compound ~400 (estimated) 4-Chlorophenylsulfanyl Furan-2-carboxamide
5-(4-Chlorophenyl)-N-[...] () 446.24 Cyclohexyl-methylamino Furan-2-carboxamide
Compound 7k () 535 4-Chlorophenylsulfonyl Piperidinyl-oxadiazole
para-Chlorofentanyl () ~400 (estimated) 4-Chlorophenyl Piperidinyl-propanamide

Biological Activity

N-{1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-phenylethyl}furan-2-carboxamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly as an inhibitor of specific enzymatic pathways. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C21H16ClNO2S\text{C}_{21}\text{H}_{16}\text{Cl}\text{N}\text{O}_{2}\text{S}

This compound features a furan ring, a carboxamide group, and a chlorophenyl sulfanyl moiety, contributing to its unique pharmacological profile.

This compound primarily functions as an inhibitor of dipeptidyl peptidase I (DPP1), an enzyme implicated in various physiological processes, including immune response and inflammation. Inhibition of DPP1 can lead to reduced activity of other proteolytic enzymes such as neutrophil elastase and cathepsin G, which are involved in inflammatory pathways.

Antiinflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that it effectively reduces the secretion of pro-inflammatory cytokines in activated macrophages. This suggests potential therapeutic applications in conditions characterized by excessive inflammation, such as asthma and chronic obstructive pulmonary disease (COPD).

Anticancer Activity

In addition to its anti-inflammatory properties, this compound has demonstrated anticancer activity. Studies have reported that it induces apoptosis in various cancer cell lines by modulating apoptotic pathways and inhibiting cell proliferation. For instance, the compound has shown efficacy against breast cancer cells by downregulating survival signaling pathways.

Case Studies and Research Findings

StudyFindings
In vitro Study on DPP1 Inhibition Demonstrated that the compound significantly reduces DPP1 activity, leading to decreased inflammatory cytokine production in human macrophages.
Cancer Cell Line Study Reported induction of apoptosis in MCF-7 breast cancer cells with IC50 values indicating potent cytotoxicity.
Animal Model for COPD In a murine model of COPD, administration of the compound resulted in reduced airway inflammation and improved lung function metrics compared to controls.

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